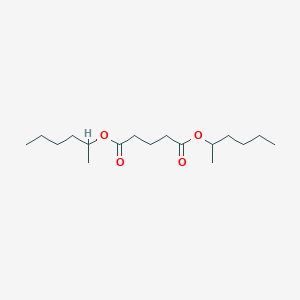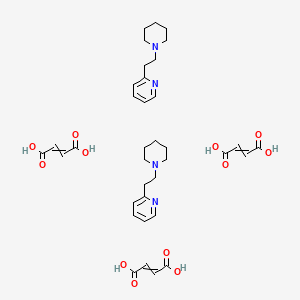![molecular formula C23H15ClN2O2 B14374503 N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide CAS No. 89548-74-3](/img/structure/B14374503.png)
N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential anticancer and antioxidant properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain enzymes or proteins involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The compound’s antioxidant properties may also involve scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl carbazole-3-carboxamide: Known for its anticancer activity.
Ellipticine: Another carbazole derivative with potent anticancer properties.
Uniqueness
N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide is unique due to its specific structural features, such as the presence of a chlorophenyl group and a hydroxybenzo[A]carbazole moiety
Eigenschaften
CAS-Nummer |
89548-74-3 |
|---|---|
Molekularformel |
C23H15ClN2O2 |
Molekulargewicht |
386.8 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-hydroxy-11H-benzo[a]carbazole-3-carboxamide |
InChI |
InChI=1S/C23H15ClN2O2/c24-14-4-3-5-15(11-14)25-23(28)19-10-13-8-9-17-16-6-1-2-7-20(16)26-22(17)18(13)12-21(19)27/h1-12,26-27H,(H,25,28) |
InChI-Schlüssel |
ORHUDSSDTWOJES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC(=C(C=C4C=C3)C(=O)NC5=CC(=CC=C5)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one](/img/structure/B14374423.png)

![2-[(Trimethylsilyl)methyl]pent-4-enal](/img/structure/B14374430.png)
![1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14374432.png)
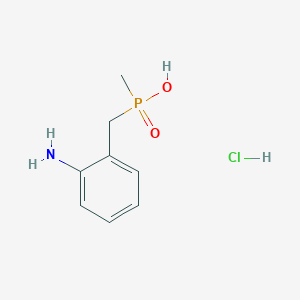
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B14374435.png)
![2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B14374440.png)
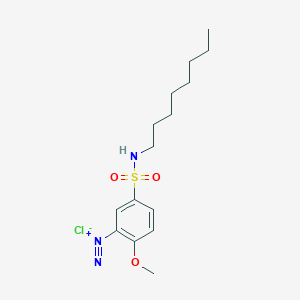

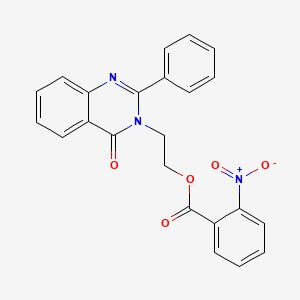
![1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14374481.png)

